[(2,5-Dimethoxyphenyl)methyl](2-methylpropyl)amine
Overview
Description
(2,5-Dimethoxyphenyl)methylamine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)methylamine typically involves the following steps:
Formation of the Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, is subjected to a reductive amination reaction with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of the intermediate (2,5-dimethoxyphenyl)methylamine.
Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dimethoxyphenyl)methylamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones, oxidized phenyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including its use as a psychoactive agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)methylamine involves its interaction with neurotransmitter receptors in the brain. It primarily acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects. The compound’s binding to these receptors leads to altered neurotransmitter release and changes in neuronal activity, resulting in its characteristic effects.
Comparison with Similar Compounds
(2,5-Dimethoxyphenyl)methylamine can be compared with other similar compounds such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Similar in structure but with a different substitution pattern on the phenyl ring.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Contains an iodine atom instead of a methyl group.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Contains a bromine atom instead of a methyl group.
Uniqueness
The uniqueness of (2,5-Dimethoxyphenyl)methylamine lies in its specific substitution pattern and its resulting pharmacological profile. Its combination of methoxy and methyl groups provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10(2)8-14-9-11-7-12(15-3)5-6-13(11)16-4/h5-7,10,14H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKFOHKOLDEHBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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